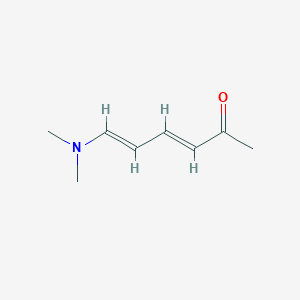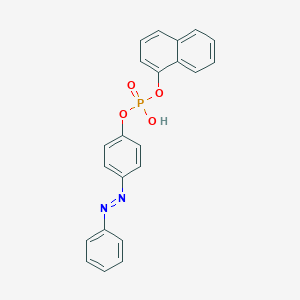
4-(Ethoxyethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxyethynyl)pyridine (EEP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EEP is a pyridine derivative that contains an ethoxyethynyl group at the 4-position of the pyridine ring. This compound has been extensively studied for its potential use in various scientific research applications, including as a ligand for metal catalysts, as a building block for organic synthesis, and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Ethoxyethynyl)pyridine is not well understood. However, it is believed that the ethoxyethynyl group on the pyridine ring may play a role in the compound's reactivity and potential therapeutic properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Ethoxyethynyl)pyridine. However, studies have shown that 4-(Ethoxyethynyl)pyridine has potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-(Ethoxyethynyl)pyridine is its versatility as a ligand for metal catalysts and as a building block for organic synthesis. However, one limitation of 4-(Ethoxyethynyl)pyridine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-(Ethoxyethynyl)pyridine. One area of interest is the development of new metal complexes using 4-(Ethoxyethynyl)pyridine as a ligand. These complexes may have potential applications in various catalytic reactions.
Another area of interest is the development of new compounds using 4-(Ethoxyethynyl)pyridine as a building block. These compounds may have potential applications in various fields, including materials science and drug discovery.
Finally, further research is needed to better understand the mechanism of action of 4-(Ethoxyethynyl)pyridine and its potential therapeutic properties. This may lead to the development of new drugs for various diseases.
Synthesis Methods
The synthesis of 4-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction, which involves the reaction of 4-iodopyridine with ethoxyacetylene in the presence of a palladium catalyst. Other methods of synthesis include the use of copper-catalyzed reactions and the use of microwave irradiation.
Scientific Research Applications
4-(Ethoxyethynyl)pyridine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a ligand for metal catalysts. 4-(Ethoxyethynyl)pyridine has been shown to form stable complexes with various metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions and C-H activation reactions.
4-(Ethoxyethynyl)pyridine has also been used as a building block for organic synthesis. The ethoxyethynyl group on the pyridine ring provides a unique site for further functionalization, allowing for the synthesis of a variety of novel compounds.
properties
CAS RN |
163680-65-7 |
|---|---|
Product Name |
4-(Ethoxyethynyl)pyridine |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3 |
InChI Key |
DPFIQTXWOOWCCN-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=NC=C1 |
Canonical SMILES |
CCOC#CC1=CC=NC=C1 |
synonyms |
Pyridine, 4-(ethoxyethynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)








![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)

![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)